molecular formula C11H14FN3O B8456081 1-Acetyl-4-(6-fluoropyridin-2-yl)piperazine

1-Acetyl-4-(6-fluoropyridin-2-yl)piperazine

Cat. No. B8456081
M. Wt: 223.25 g/mol
InChI Key: UQODKALGDYPRLP-UHFFFAOYSA-N
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Patent
US06455528B1

Procedure details

A solution of 1-acetyl-4-(6-fluoropyridin-2-yl)piperazine (5.5 g) and sodium hydroxide (3.0 g) in methanol (30 ml)—water (30 ml) was refluxed under heating for 5 hr. The reaction mixture was poured into water and extracted with ethyl acetate. The solvent was evaporated to give the title compound (4.6 g) as a pale-yellow oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[N:11]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+].O>CO>[F:16][C:12]1[N:11]=[C:10]([N:7]2[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]2)[CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1=NC(=CC=C1)F
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating for 5 hr
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=CC(=N1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 103%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.